N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety, linked via an amino group to a phenyl ring, which is further functionalized with a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13-12-14(2)26(25-13)19-10-9-18(23-24-19)21-15-5-7-16(8-6-15)22-20(27)17-4-3-11-28-17/h3-12H,1-2H3,(H,21,23)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFVWLPXZFBOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)furan-2-carboxamide, is a derivative of the pyrazolylpyridazine system. Pyrazolylpyridazine derivatives have been found to exhibit a wide spectrum of biological activity. .
Mode of Action
It is known that pyrazolylpyridazine derivatives can have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity. The compound’s interaction with its targets and the resulting changes would depend on these activities.
Biochemical Pathways
Given the biological activities associated with pyrazolylpyridazine derivatives, it can be inferred that the compound may interact with pathways related to inflammation, bacterial growth, oxidation processes, and blood pressure regulation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with pyrazolylpyridazine derivatives, the compound could potentially modulate inflammation, inhibit bacterial growth, act as an antioxidant, or regulate blood pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The lack of direct evidence for N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide necessitates a hypothetical comparison based on structural analogs and general principles of supramolecular chemistry and crystallography.
Structural Analogues
Pyridazine Derivatives: Pyridazine-based compounds are often studied for their electronic properties and hydrogen-bonding capabilities. For example, substituted pyridazines frequently exhibit planar conformations that facilitate π-π stacking and hydrogen bonding, as discussed in the context of graph-set analysis for molecular aggregation .
Furan-Carboxamide Compounds :
Furan rings, particularly 2-carboxamide derivatives, contribute to hydrogen-bonding networks via carbonyl and amide groups. Bernstein et al. emphasize the role of such motifs in directing molecular assembly through N–H···O and C=O···H–N interactions . Compared to benzamide analogs, the furan oxygen may introduce weaker hydrogen-bond acceptors but improve metabolic stability.
Pyrazole-Substituted Heterocycles :
3,5-Dimethylpyrazole is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors). Its incorporation into the pyridazine scaffold could mimic ATP-binding motifs, similar to imatinib-like drugs. However, the absence of sulfonyl or methylpiperazine groups (common in kinase inhibitors) may reduce specificity.
Crystallographic and Computational Insights
By analogy, pyridazine-pyrazole hybrids often crystallize in monoclinic systems with intermolecular hydrogen bonds forming chains (C(4) or D(2) graph sets) . The furan-carboxamide group might introduce additional hydrogen-bond donors/acceptors, leading to more complex supramolecular architectures (e.g., R₂²(8) motifs).
Data Table: Hypothetical Comparison of Structural and Functional Properties
| Property | Target Compound | Pyridazine Analogues | Furan-Carboxamide Derivatives |
|---|---|---|---|
| Core Structure | Pyridazine + pyrazole + furan-carboxamide | Pyridazine | Benzofuran-carboxamide |
| Hydrogen-Bond Donors | 2 (amide NH, pyrazole NH) | 1–2 (depending on substitution) | 1–2 |
| Hydrogen-Bond Acceptors | 5 (pyridazine N, furan O, amide O) | 2–3 | 3–4 |
| Solubility (Predicted) | Moderate (polar groups vs. aromatic bulk) | Low to moderate | High (polar furan/amide) |
| Bioactivity Potential | Kinase inhibition (hypothetical) | Anticancer, antimicrobial | Anti-inflammatory, antiviral |
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